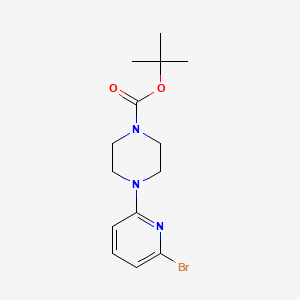

Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSAPHUUCUUHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80581600 | |

| Record name | tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331767-56-7 | |

| Record name | 1,1-Dimethylethyl 4-(6-bromo-2-pyridinyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331767-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Boc-1-(6-bromo-2-pyridyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate

CAS Number: 331767-56-7

This technical guide provides a comprehensive overview of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate, a key building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, synthesis, and significant applications, with a focus on its role in the development of targeted cancer therapies.

Core Compound Data

| Property | Value |

| CAS Number | 331767-56-7[1] |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ |

| Molecular Weight | 342.24 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application as a pharmaceutical intermediate. While specific detailed protocols for its direct synthesis are proprietary and often found within patent literature, the general and most logical approach involves a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible method for the synthesis of the title compound based on established chemical principles for similar structures.

Reaction Scheme:

A plausible synthetic route to the target compound.

Materials:

-

2,6-Dibromopyridine

-

tert-Butyl piperazine-1-carboxylate

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,6-dibromopyridine (1.0 equivalent) in DMF, add tert-butyl piperazine-1-carboxylate (1.0-1.2 equivalents) and potassium carbonate (2.0-3.0 equivalents).

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Experimental Protocol: Buchwald-Hartwig Amination Utilizing the Title Compound

This protocol details a practical application of the title compound in a palladium-catalyzed cross-coupling reaction.

Reaction Scheme:

Buchwald-Hartwig amination using the title compound.

Materials and Methods:

| Reagent/Material | Quantity |

| This compound | 1.0 equiv |

| Amine (e.g., N-methyl(phenyl)methanamine) | 1.2 equiv |

| Palladium(II) acetate (Pd(OAc)₂) | 0.05 equiv |

| 1,3-Bis(diphenylphosphino)propane (dppp) | 0.10 equiv |

| Sodium tert-butoxide (NaOt-Bu) | 2.2 equiv |

| Toluene (distilled) | Anhydrous |

Procedure:

-

Charge a round-bottomed flask with Pd(OAc)₂, dppp, and sodium tert-butoxide.

-

Purge the flask with nitrogen for 5 minutes.

-

Add toluene and stir the mixture.

-

Add this compound and the desired amine.

-

Reflux the reaction mixture for 1 hour.

-

Cool the mixture to room temperature and transfer to a separatory funnel.

-

Perform a work-up with diethyl ether, brine, and water.

-

Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography.

Applications in Drug Discovery

This compound and its analogs are pivotal intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors. The presence of the bromopyridine moiety allows for further functionalization through cross-coupling reactions, while the BOC-protected piperazine provides a versatile handle for subsequent chemical modifications.

Notably, structurally related compounds are key intermediates in the synthesis of CDK4/6 inhibitors such as Palbociclib and Ribociclib, which are used in the treatment of certain types of breast cancer.[2][3][4][5][6][7][8][9][10]

The CDK4/6 Signaling Pathway

The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors function by blocking the kinase activity of CDK4 and CDK6, which in turn prevents the phosphorylation of the retinoblastoma protein (Rb). This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby inhibiting the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and halting cell proliferation.[11][12][13][14]

References

- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis method of palbociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. tdcommons.org [tdcommons.org]

- 6. WO2019142206A1 - An improved process for the preparation of ribociclib succinate and its novel crystalline forms thereof - Google Patents [patents.google.com]

- 7. WO2020084389A1 - Ribociclib intermediate and process for preparation thereof - Google Patents [patents.google.com]

- 8. Ribociclib synthesis - chemicalbook [chemicalbook.com]

- 9. patents.justia.com [patents.justia.com]

- 10. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The Rb-CDK4/6 signaling pathway is critical in neural precursor cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document details its physicochemical properties, a representative synthetic protocol, and its role in drug discovery and development.

Core Compound Data

The fundamental properties of this compound are summarized below. These data are essential for its application in quantitative chemical synthesis and analysis.

| Property | Value | Reference |

| Molecular Weight | 342.2315 g/mol | [1][2] |

| Molecular Formula | C14H20BrN3O2 | [1][2] |

| CAS Number | 331767-56-7 | [1] |

Role in Pharmaceutical Development

Piperazine derivatives are crucial scaffolds in medicinal chemistry due to their versatile binding properties and ability to improve the pharmacokinetic profiles of drug candidates. Specifically, this compound serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The bromo- and pyridinyl-moieties offer reactive sites for further chemical modifications, such as cross-coupling reactions, to introduce additional functional groups. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled reactions at the other nitrogen atom.

Representative Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of this compound. This protocol is based on common nucleophilic aromatic substitution reactions.

Objective: To synthesize this compound from 2,6-dibromopyridine and tert-butyl piperazine-1-carboxylate.

Materials:

-

2,6-dibromopyridine

-

tert-Butyl piperazine-1-carboxylate

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., BINAP)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine 2,6-dibromopyridine (1 equivalent), tert-butyl piperazine-1-carboxylate (1.1 equivalents), sodium tert-butoxide (1.3 equivalents), Pd2(dba)3 (0.02 equivalents), and BINAP (0.03 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene to the flask via syringe.

-

Reaction: Stir the mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a streamlined workflow, from starting materials to the final purified product.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable intermediate in the synthesis of complex organic molecules for pharmaceutical applications. Its well-defined physicochemical properties and versatile reactivity make it a crucial component in the drug discovery pipeline. The provided synthetic protocol and workflow offer a foundational understanding for its preparation in a laboratory setting.

References

Technical Guide: Physicochemical Characterization of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical properties of the synthetic intermediate, tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate. As a key building block in medicinal chemistry and drug discovery, a thorough understanding of its physicochemical characteristics is essential for its proper handling, reaction optimization, and quality control. This document compiles available quantitative data, presents standardized protocols for its analytical characterization, and outlines a typical workflow for quality assessment.

Core Physical Properties

The following table summarizes the key physical and chemical identifiers for this compound. While extensive experimental data for this specific intermediate is not broadly published, the fundamental properties have been established.

| Property | Value | Source |

| CAS Number | 331767-56-7 | [1] |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ | [2] |

| Molecular Weight | 342.24 g/mol | [2] |

| Flash Point | 94 °C | [2] |

| Appearance | Solid (Typical) | - |

| Melting Point | Not specified in searched resources. | - |

| Boiling Point | Not specified in searched resources. | - |

| Solubility | Not quantitatively specified in searched resources. | - |

Note: Appearance is inferred from typical commercial product descriptions; specific properties like melting point and solubility should be determined empirically for each batch.

Analytical Characterization Workflow

The comprehensive characterization of a pharmaceutical intermediate like this compound is critical to ensure identity, purity, and stability. The following workflow diagram illustrates a standard sequence of analytical procedures.

Caption: General Analytical Workflow for a Chemical Intermediate

Detailed Experimental Protocols

The following sections provide standardized, representative methodologies for key analytical experiments. These protocols are general in nature and may require optimization based on the specific instrumentation and sample characteristics.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid, an indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C).[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[3] If necessary, gently grind the sample using a mortar and pestle.

-

Loading the Capillary: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[4] Repeat until the sample is packed to a height of 2-3 mm.[4]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[3]

-

Heating:

-

If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get a preliminary value.[5]

-

For an accurate measurement, use a fresh sample and heat rapidly to about 15-20 °C below the approximate melting point.[4][5]

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[2]

-

-

Observation and Recording:

Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the molecular structure by analyzing the chemical environment, integration, and coupling of hydrogen nuclei.

Apparatus & Materials:

-

NMR Spectrometer

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; DMSO-d₆)[6][7]

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Volumetric flasks and pipettes

-

Pasteur pipette with a cotton or glass wool plug[8]

Procedure:

-

Sample Preparation: Weigh approximately 5-25 mg of the compound into a small vial.[9]

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[9] The use of deuterated solvents is crucial to avoid large solvent signals that would overwhelm the analyte signals.[6][7]

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[8]

-

Internal Standard: If quantitative analysis or precise chemical shift referencing is needed and not provided by the solvent lock, a small amount of an internal standard like TMS can be added.

-

Data Acquisition:

-

Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Allow the sample to equilibrate to the magnet's temperature.

-

Perform standard instrument procedures for locking, shimming, and tuning.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm). Integrate the peaks to determine the relative ratios of protons.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To separate, quantify, and identify the main component and any impurities in the sample, thereby determining its purity. Reverse-phase HPLC (RP-HPLC) is a common method for intermediates of this type.

Apparatus & Materials:

-

HPLC system with a UV detector

-

C18 analytical column (or other suitable stationary phase)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffer salts or additives (e.g., formic acid, ammonium acetate)

-

Syringe filters (0.22 or 0.45 µm)

-

Autosampler vials

Procedure:

-

Mobile Phase Preparation: Prepare the aqueous and organic mobile phases using HPLC-grade reagents. Degas the solvents to prevent bubble formation in the system.

-

Standard and Sample Preparation:

-

Accurately prepare a stock solution of a reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (often a mixture of the mobile phases).

-

Prepare the sample for analysis at the same concentration as the standard.

-

Filter all solutions through a 0.22 or 0.45 µm syringe filter to remove particulates before injection.

-

-

Method Development/Setup:

-

Install the appropriate analytical column and equilibrate the system with the initial mobile phase composition.

-

Set up a gradient or isocratic elution method. A typical starting point for a screening gradient might be 5% to 95% organic solvent over 20-30 minutes.

-

Set the UV detector to a wavelength where the analyte has strong absorbance.

-

-

Analysis Sequence:

-

Inject a solvent blank to ensure the system is clean.

-

Inject the reference standard to determine its retention time and peak area.

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time to that of the reference standard.

-

Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Note that this method assumes all components have a similar response factor at the chosen wavelength. For higher accuracy, a calibration curve with a reference standard should be used.

-

References

- 1. Characterization for Pharmaceutical Products - Eurofins Scientific [eurofins.com]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. 6sigma.us [6sigma.us]

- 9. Process Characterization and Validation for Biologics - Patheon pharma services [patheon.com]

Spectral Data Analysis of Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Despite extensive searches of scientific literature and chemical databases, specific, experimentally-derived spectral data for tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate remains elusive. Chemical vendors and patent literature acknowledge the existence and synthesis of this compound, but do not provide the in-depth characterization data required for a comprehensive technical guide.

Theoretical Spectral Data

In the absence of experimentally-derived data, theoretical spectral predictions can offer some guidance. The following tables outline the expected regions for key signals based on the chemical structure of this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | t | 1H | Pyridine-H4 |

| ~6.8 | d | 1H | Pyridine-H3 |

| ~6.6 | d | 1H | Pyridine-H5 |

| ~3.5 | t | 4H | Piperazine-H (adjacent to N-Boc) |

| ~3.4 | t | 4H | Piperazine-H (adjacent to pyridine) |

| 1.47 | s | 9H | tert-butyl |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (Boc) |

| ~155 | Pyridine-C2 |

| ~141 | Pyridine-C6 (C-Br) |

| ~139 | Pyridine-C4 |

| ~115 | Pyridine-C5 |

| ~108 | Pyridine-C3 |

| ~80 | Quaternary C (tert-butyl) |

| ~50 | Piperazine-C (adjacent to pyridine) |

| ~44 | Piperazine-C (adjacent to N-Boc) |

| ~28 | CH₃ (tert-butyl) |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2975 | C-H stretch (alkane) |

| ~1690 | C=O stretch (carbamate) |

| ~1580, 1450 | C=C, C=N stretch (pyridine ring) |

| ~1240 | C-N stretch |

| ~1160 | C-O stretch |

| ~600 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 342/344 | [M+H]⁺ (presence of Br isotopes) |

| 286/288 | [M - C₄H₈ + H]⁺ |

| 242/244 | [M - Boc + H]⁺ |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectral characterization of this compound are not publicly available. A general synthetic approach would involve the nucleophilic aromatic substitution of 2,6-dibromopyridine with tert-butyl piperazine-1-carboxylate.

General Synthetic Workflow:

Caption: General workflow for the synthesis and characterization of the target compound.

Characterization Methodologies (General):

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Infrared Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a thin film or a KBr pellet.

-

Mass Spectrometry: Mass spectra would be acquired using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.

Conclusion

While a complete, experimentally verified spectral dataset for this compound is not currently available in the public domain, this guide provides predicted data based on its chemical structure. Researchers working with this compound are encouraged to perform their own detailed spectral analysis to confirm its identity and purity. The provided general experimental workflow can serve as a starting point for its synthesis and characterization. The lack of comprehensive public data highlights the need for more open access to chemical characterization information within the scientific community.

Technical Guide: Solubility and Stability of Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data in the public domain for this compound, this document focuses on outlining the critical experimental protocols for determining these properties. It serves as a practical framework for researchers to generate reliable solubility and stability data in-house. The guide includes detailed methodologies for kinetic and thermodynamic solubility assays, as well as for developing a stability-indicating HPLC method for assessing degradation pathways. All quantitative data is presented in illustrative tables, and experimental workflows are visualized using detailed diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for successful drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides the necessary theoretical background and practical experimental protocols to characterize these critical physicochemical properties.

Physicochemical Properties

While specific experimental data is scarce, some basic properties of this compound can be found from various chemical suppliers. It is typically a solid at room temperature. The presence of the lipophilic tert-butyl and bromopyridinyl groups suggests that it will likely exhibit moderate to low aqueous solubility, a common characteristic for many organic intermediates.

Solubility Assessment

Solubility is a critical parameter that affects in vitro assays and in vivo absorption.[1][2] Both kinetic and thermodynamic solubility are important to measure during different stages of drug discovery and development.[1][3]

Illustrative Solubility Data

The following table provides an example of how solubility data for this compound could be presented.

| Solvent System | Solubility Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Kinetic | 25 | Data Not Available | Data Not Available |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermodynamic (24h) | 25 | Data Not Available | Data Not Available |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | Thermodynamic (24h) | 37 | Data Not Available | Data Not Available |

| Fed State Simulated Intestinal Fluid (FeSSIF) | Thermodynamic (24h) | 37 | Data Not Available | Data Not Available |

| Dichloromethane (DCM) | - | 25 | Data Not Available | Data Not Available |

| Methanol (MeOH) | - | 25 | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | - | 25 | Data Not Available | Data Not Available |

Experimental Protocols for Solubility Determination

Kinetic solubility is often assessed in early drug discovery to quickly identify compounds with potential solubility liabilities.[3][4] This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation period.[1][4][5]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[4]

-

Sample Preparation: In duplicate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This results in a final DMSO concentration of 1%.[4]

-

Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[4][5]

-

Separation of Undissolved Compound: Filter the samples through a solubility filter plate to remove any precipitate.[5]

-

Quantification: Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy.[5] A calibration curve is constructed using known concentrations of the compound to determine the solubility.[5]

Kinetic Solubility Experimental Workflow

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid form.[2][6] This is a more accurate representation of a compound's true solubility and is crucial for formulation development.[2]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[3]

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

-

Supernatant Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Quantification: Dilute the supernatant and analyze it using a validated HPLC-UV method with a calibration curve to determine the concentration.[6][7]

Thermodynamic Solubility Experimental Workflow

Stability Assessment

The chemical stability of a pharmaceutical intermediate is crucial for ensuring the quality, safety, and efficacy of the final API. Stability studies are designed to identify how a substance is affected by various environmental factors over time.[8] A stability-indicating analytical method is one that can accurately quantify the compound of interest in the presence of its degradation products, impurities, and excipients.[8][9]

Illustrative Stability Data

The following table exemplifies how stability data for this compound could be presented after forced degradation studies.

| Stress Condition | Duration | Assay (% Initial) | Major Degradants (% Peak Area) |

| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hours | Data Not Available | Data Not Available |

| Base Hydrolysis (0.1 N NaOH, 60°C) | 24 hours | Data Not Available | Data Not Available |

| Oxidation (3% H₂O₂, RT) | 24 hours | Data Not Available | Data Not Available |

| Thermal (80°C, solid state) | 7 days | Data Not Available | Data Not Available |

| Photolytic (ICH Q1B) | - | Data Not Available | Data Not Available |

Experimental Protocol for Stability-Indicating HPLC Method Development

Forced degradation studies are a cornerstone for developing stability-indicating methods.[9] These studies help to elucidate potential degradation pathways.[8][10]

Protocol:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 N HCl and 0.1 N NaOH at elevated temperatures (e.g., 60°C). Neutralize the samples before analysis.

-

Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the compound (in both solid and solution form) to light as specified in ICH guideline Q1B.

-

-

HPLC Method Development:

-

Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point.[11] Mobile phases typically consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often necessary to separate the parent compound from its various degradation products.[11]

-

Detection: UV detection is standard. The wavelength should be chosen to maximize the response for both the parent compound and potential degradants. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Optimization: Adjust mobile phase pH, gradient slope, and column temperature to achieve adequate resolution between the parent peak and all degradant peaks.

-

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R2) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[9]

Stability-Indicating HPLC Method Development Workflow

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides the essential experimental frameworks for its determination. The detailed protocols for kinetic and thermodynamic solubility, along with the workflow for developing a stability-indicating HPLC method, offer a robust starting point for any research or development professional. Accurate and comprehensive characterization of these properties is a non-negotiable step in the successful advancement of any new chemical entity toward a viable drug product.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. evotec.com [evotec.com]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]

- 10. Stability Indicating HPLC Method Development A Review | PDF [slideshare.net]

- 11. chromatographyonline.com [chromatographyonline.com]

"Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in the development of novel therapeutics.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a piperazine moiety, which is in turn protected by a tert-butoxycarbonyl (Boc) group. This trifunctional structure makes it a versatile building block in medicinal chemistry.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Weight: 342.23 g/mol [1]

Physicochemical Properties:

The properties of this compound are summarized in the table below. It is a solid at room temperature with a defined melting point. The Boc-protecting group imparts significant solubility in organic solvents, facilitating its use in a variety of reaction conditions.

| Property | Value | Reference |

| Appearance | White to yellow to tan powder, crystals, or chunks | [3] |

| Melting Point | 94.00°C - 98.00°C | |

| Molecular Weight | 342.23 g/mol | [1] |

| Flash Point | 94 °C | [1] |

| Purity | ≥97% |

Synthesis and Spectroscopic Data

A common synthetic route to this compound involves the nucleophilic aromatic substitution of 2,6-dibromopyridine with tert-butyl piperazine-1-carboxylate.

Experimental Protocols

This section details a key experimental application of this compound as a substrate in a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds, which are prevalent in many pharmaceutical compounds.[4][5]

Buchwald-Hartwig Amination of this compound with N-methyl(phenyl)methanamine[6]

This protocol describes the synthesis of tert-butyl 4-(6-(benzyl(methyl)amino)pyridin-2-yl)piperazine-1-carboxylate.

Materials:

-

This compound

-

N-methyl(phenyl)methanamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Sodium tert-butoxide

-

Toluene, anhydrous

-

Diethyl ether

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A 250-mL round-bottomed flask equipped with a magnetic stir bar is charged with Pd(OAc)₂ (164 mg, 0.730 mmol, 0.05 equiv.), dppp (602 mg, 1.46 mmol, 0.10 equiv.), and sodium tert-butoxide (3.09 g, 32.1 mmol, 2.2 equiv.).

-

The flask is purged with nitrogen for 5 minutes.

-

Anhydrous toluene (100 mL) is added, and the mixture is stirred.

-

This compound (15.0 g, 10.0 mmol, 1 equiv.) and N-methyl(phenyl)methanamine (2.3 mL, 17.5 mmol, 1.20 equiv.) are added, followed by an additional 50 mL of distilled toluene.

-

The resulting dark red mixture is heated to reflux for 1 hour.

-

After cooling to room temperature, the mixture is transferred to a separatory funnel.

-

The reaction flask is rinsed with diethyl ether (2 x 50 mL), brine (100 mL), water (20 mL), and again with diethyl ether (50 mL). All rinses are added to the separatory funnel.

-

The layers are mixed and separated. The aqueous layer is extracted with diethyl ether (50 mL).

-

The combined organic layers are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield a crude brown oil.

-

The crude product is purified by flash chromatography using a 4:1 mixture of ethyl acetate and pentane as the eluent to afford the desired product as a white solid.

Results:

-

Yield: 5.44 g (90.7%)

-

Melting Point: 115.4 °C

-

¹H-NMR (CDCl₃): δ 7.33-7.21 (m, 6H), 5.92 (dd, J₁ = 8.0 Hz, J₂ = 10.0 Hz, 2H), 4.75 (s, 2H), 3.48-3.43 (m, 8H), 2.99 (s, 3H), 1.46 (s, 9H).

-

¹³C-NMR (CDCl₃): δ 158.4, 158.3, 155.1, 139.7, 139.6, 139.4, 139.3, 128.7, 128.6, 127.4, 127.3, 126.9, 95.2, 94.5, 79.9, 79.8, 76.9, 53.3, 45.4, 36.2, 28.7.

-

IR (cm⁻¹): 1685, 1579, 1411, 1241, 1162, 1119, 705, 675.

-

Elemental Analysis (C₂₂H₃₀N₄O₂): Calculated: C, 69.08; H, 7.91; N, 14.65. Found: C, 69.00; H, 7.97; N, 14.60.

Applications in Drug Discovery and Development

The versatile structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse functionalities. The piperazine core is a common pharmacophore in many approved drugs, and the Boc protecting group allows for selective manipulation of the piperazine nitrogens.

Workflow for the Synthesis of a Disubstituted Pyridine Derivative

The following diagram illustrates the experimental workflow for the Buchwald-Hartwig amination described in the protocol above.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility is particularly evident in the construction of substituted pyridines via palladium-catalyzed cross-coupling reactions, which are key steps in the synthesis of numerous pharmaceutical agents. The detailed experimental protocol provided herein for the Buchwald-Hartwig amination serves as a practical example of its application in modern drug discovery and development.

References

- 1. t-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | 331767-56-7 | GNA76756 [biosynth.com]

- 2. 331767-56-7 | MFCD07369773 | this compound [aaronchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Reactivity Profile of Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The document details the molecule's core reactivity, focusing on palladium-catalyzed cross-coupling reactions at the C-Br bond of the pyridine ring and transformations involving the Boc-protected piperazine moiety. This guide is intended to serve as a valuable resource for researchers and scientists in organic synthesis and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways to facilitate the strategic design and execution of synthetic routes involving this versatile building block.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure incorporates a 2-bromopyridine moiety, a piperazine linker, and a tert-butyloxycarbonyl (Boc) protecting group. This combination of functional groups makes it a versatile precursor for the synthesis of a wide range of complex molecules, most notably as a key intermediate in the synthesis of kinase inhibitors like Palbociclib. The reactivity of this molecule is primarily centered around the carbon-bromine bond on the pyridine ring, which readily participates in various palladium-catalyzed cross-coupling reactions. Additionally, the Boc-protecting group offers a site for deprotection and further functionalization of the piperazine ring. Understanding the specific reactivity and optimal reaction conditions for this compound is crucial for its effective utilization in multi-step synthetic campaigns.

Core Reactivity

The primary sites of reactivity on this compound are the C-Br bond on the pyridine ring and the Boc-protected nitrogen of the piperazine ring.

-

C-Br Bond Reactivity: The bromine atom at the 6-position of the pyridine ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for molecular elaboration.

-

Boc Group Reactivity: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. This allows for the selective deprotection of the piperazine nitrogen for subsequent reactions.

The following sections will delve into the specific conditions and protocols for these key transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond of the 6-bromopyridin-2-yl moiety is the most versatile handle for synthetic modification. It readily undergoes several key palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring.

Experimental Protocol: Buchwald-Hartwig Amination with N-methyl(phenyl)methanamine

-

Reaction Setup: To a 250-mL round-bottomed flask equipped with a magnetic stir bar, add Pd(OAc)₂ (164 mg, 0.730 mmol, 0.05 equiv.), dppp (602 mg, 1.46 mmol, 0.10 equiv.), and sodium tert-butoxide (3.09 g, 32.1 mmol, 2.2 equiv.).

-

Inert Atmosphere: Purge the flask with nitrogen for 5 minutes.

-

Solvent and Reactants: Add toluene (100 mL) and stir the mixture. Subsequently, add this compound (15.0 g, 10.0 mmol, 1 equiv.), N-methyl(phenyl)methanamine (2.3 mL, 17.5 mmol, 1.20 equiv.), and distilled toluene (50 mL).

-

Reaction Conditions: Reflux the dark red mixture for 1 hour.

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Rinse the reaction flask with diethyl ether (2 x 50 mL), and add the rinsings to the separatory funnel. Add brine (100 mL) and water (20 mL) to the separatory funnel, mix, and separate the layers. Extract the aqueous layer with diethyl ether (50 mL).

-

Purification: Combine the organic layers and dry over MgSO₄. Filter the mixture and wash the MgSO₄ with 50 mL of diethyl ether. Concentrate the filtrate in vacuo to obtain a crude brown oil. Purify the crude product by flash chromatography using a mixture of 4:1 EtOAc/Pentane as the eluent.

| Reactant/Reagent | Catalyst/Ligand | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | Reflux | 1 | 90.7 | [1] |

| Cyclopropylamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 °C | 14 | 55 | [1] |

| Dimethylamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 °C | 14 | 76 | [1] |

| Isopropylamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 °C | 14 | 93 | [1] |

Table 1: Summary of Buchwald-Hartwig Amination Reactions.

Caption: Buchwald-Hartwig amination of the title compound.

Suzuki-Miyaura Coupling

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Catalyst System: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equiv).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) |

| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ / Cs₂CO₃ | Dioxane/Water | 80-110 |

| Vinylboronic Acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/Water | 90-100 |

| Alkylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/Water | 70-90 |

Table 2: Representative Conditions for Suzuki-Miyaura Coupling.

Caption: Suzuki-Miyaura coupling reaction pathway.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further transformations.

Experimental Protocol: General Sonogashira Coupling

-

Reaction Setup: To a reaction flask, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01-0.05 equiv), and a copper(I) co-catalyst like CuI (0.02-0.10 equiv).

-

Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also acts as the base. Anhydrous THF or DMF can also be used as a co-solvent.

-

Reactant: Add the terminal alkyne (1.1-1.5 equiv).

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C until completion.

-

Work-up: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water.

-

Purification: Separate the organic layer, dry it, and concentrate. Purify the crude product by column chromatography.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Temperature (°C) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 25-50 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | DIPEA/THF | 25-60 |

| Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N/DMF | 40-70 |

Table 3: Representative Conditions for Sonogashira Coupling.

Caption: Sonogashira coupling for alkynylation.

Other Important Reactions

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction provides a means to introduce vinyl groups.

Experimental Protocol: General Heck Reaction

-

Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium source such as Pd(OAc)₂ (0.01-0.05 equiv), and a phosphine ligand (e.g., P(o-tolyl)₃).

-

Base and Solvent: Add a base, typically a hindered amine like triethylamine or an inorganic base such as NaOAc or K₂CO₃ (1.5-2.5 equiv), and a polar aprotic solvent like DMF or NMP.

-

Reaction Conditions: Heat the mixture at 80-140 °C for several hours.

-

Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography.

| Alkene | Pd Source | Ligand | Base | Solvent | Temperature (°C) |

| Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100-120 |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | NaOAc | NMP | 120-140 |

Table 4: Representative Conditions for Heck Reaction.

Stille Coupling

The Stille coupling involves the reaction with an organotin compound. It is a robust C-C bond-forming reaction with high functional group tolerance.

Experimental Protocol: General Stille Coupling

-

Reaction Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane (1.1-1.5 equiv) in a solvent like THF, DMF, or toluene.

-

Catalyst: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 equiv).

-

Additives: In some cases, a lithium chloride or copper(I) iodide additive can accelerate the reaction.

-

Reaction Conditions: Heat the mixture at 80-110 °C.

-

Work-up and Purification: After completion, quench the reaction and remove the tin byproducts, often by washing with a fluoride solution. Extract the product and purify by chromatography.

| Organostannane | Pd Catalyst | Additive | Solvent | Temperature (°C) |

| Aryl-SnBu₃ | Pd(PPh₃)₄ | LiCl | Toluene | 90-110 |

| Vinyl-SnBu₃ | Pd₂(dba)₃ / P(furyl)₃ | - | THF | 80-100 |

Table 5: Representative Conditions for Stille Coupling.

Reactivity of the Piperazine Moiety

Boc Deprotection

The Boc group can be readily removed under acidic conditions to liberate the secondary amine of the piperazine ring, which can then be further functionalized.

Experimental Protocol: Boc Deprotection

-

Method 1: Trifluoroacetic Acid (TFA): Dissolve the Boc-protected compound in a solvent such as dichloromethane (DCM). Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature for 1-4 hours. Remove the solvent and excess acid in vacuo. The product is typically obtained as the TFA salt.

-

Method 2: HCl in Dioxane/Methanol: Dissolve the substrate in methanol or dioxane. Add a solution of HCl in dioxane (e.g., 4 M) and stir at room temperature for 1-4 hours. The hydrochloride salt of the deprotected product often precipitates and can be collected by filtration.

| Reagent | Solvent | Temperature | Outcome |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | TFA salt of the amine |

| HCl (4M solution) | Dioxane or Methanol | Room Temperature | HCl salt of the amine |

Table 6: Conditions for Boc Deprotection.

Caption: Acid-catalyzed deprotection of the Boc group.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity is dominated by the facile transformation of the C-Br bond via a suite of palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, Heck reaction, and Stille coupling. These reactions provide efficient pathways for the introduction of a wide array of functional groups and structural motifs. Furthermore, the presence of the Boc-protecting group allows for controlled deprotection and subsequent functionalization of the piperazine nitrogen. The experimental protocols and reaction conditions summarized in this guide offer a solid foundation for the strategic incorporation of this intermediate into the synthesis of complex target molecules, particularly in the realm of pharmaceutical research and development. Careful consideration of the specific substrates and optimization of the reaction parameters will be key to achieving high yields and purity in these transformations.

References

"Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate" material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the material safety data for this compound (CAS No. 331767-56-7). It is intended to be a crucial resource for researchers, scientists, and professionals in the field of drug development who may handle or utilize this compound in a laboratory setting. The information herein is a consolidation of available safety data and general best practices for handling similar chemical entities.

Chemical Identification and Physical Properties

This compound is a heterocyclic compound often utilized as a building block in synthetic and medicinal chemistry.[1] Its molecular structure incorporates a bromine atom, a pyridine ring, a piperazine ring, and a tert-butyloxycarbonyl (BOC) protecting group, which together dictate its reactivity and physical characteristics.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 331767-56-7 | [1][2] |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ | [1] |

| Molecular Weight | 342.23 g/mol | [1] |

| Melting Point | 94-98 °C | [1] |

| Boiling Point | 445.3 °C at 760 mmHg | [1] |

| Flash Point | 223.1 °C | [1] |

| Density | 1.372 g/cm³ | [1] |

| Vapor Pressure | 3.99E-08 mmHg at 25°C | [1] |

| LogP | 2.90410 | [1] |

| pKa | 3.98 ± 0.19 (Predicted) | [1] |

Hazard Identification and Safety Precautions

Table 2: Hazard Identification and GHS Classification (Reference from 3-yl Isomer)

| Hazard | Classification | GHS Pictogram | Hazard Statement |

| Skin Irritation | Category 2 | GHS07 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | GHS07 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | GHS07 | H335: May cause respiratory irritation |

Precautionary Measures

Adherence to the following precautionary statements is mandatory when handling this compound:

Table 3: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330 | Rinse mouth.[2] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[3] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[4] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Experimental Protocols: Safe Handling and Use in a Laboratory Setting

Due to the absence of published, specific experimental protocols for this exact compound, a generalized procedure for the safe handling and use of brominated heterocyclic intermediates is provided below. This protocol is based on standard laboratory safety practices for this class of chemicals.

Personal Protective Equipment (PPE) Workflow

General Experimental Workflow

The following workflow outlines the critical steps for safely using this compound in a typical synthetic chemistry experiment.

Step-by-Step Handling Protocol

-

Preparation and Engineering Controls :

-

All handling of solid and solutions of the compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

-

Have a spill kit containing appropriate absorbent material for halogenated organic compounds readily available.

-

-

Personal Protective Equipment (PPE) :

-

Wear a flame-retardant lab coat, properly fastened.

-

Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.

-

Wear safety glasses with side-shields or chemical splash goggles. A face shield may be necessary for operations with a high risk of splashing.[6]

-

If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a certified respirator with an appropriate cartridge should be used.[6]

-

-

Weighing and Dispensing :

-

Weigh the solid compound in a vented balance enclosure or within the chemical fume hood to prevent the dispersion of dust.

-

Use appropriate tools (e.g., spatula) for transfer and clean them thoroughly after use.

-

-

Reaction and Work-up :

-

Set up reactions in a clean, dry glassware within the fume hood.

-

If the reaction is exothermic, have an appropriate cooling bath ready.

-

During reaction work-up (e.g., quenching, extraction), be aware of potential pressure build-up and vent the separatory funnel frequently.

-

-

Waste Disposal :

-

All waste containing this compound, including contaminated labware, must be treated as hazardous waste.[6]

-

Segregate waste containing bromine from other waste streams.[6]

-

Store in a clearly labeled, sealed, and chemically compatible container for halogenated waste.[6]

-

Arrange for disposal through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[6]

-

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response Logical Flow

Storage and Stability

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4] The storage area should be secure and away from sources of heat or ignition.[5]

-

Chemical Stability : The compound is generally stable under recommended storage conditions.

This guide is intended to supplement, not replace, a comprehensive Material Safety Data Sheet provided by the manufacturer. Always refer to the manufacturer's specific MSDS for the most accurate and up-to-date information. All laboratory work should be conducted by trained professionals who have performed a thorough risk assessment prior to beginning any experimental procedure.

References

- 1. Quality manufacturer supply 4-Boc-1-(6-bromo-2-pyridyl)piperazine 331767-56-7 in stock with high standard [whsysbio.net]

- 2. fishersci.com [fishersci.com]

- 3. kishida.co.jp [kishida.co.jp]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a Boc-protected piperazine moiety attached to a bromopyridine ring, makes it an ideal scaffold for modification through various cross-coupling reactions. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a representative synthetic protocol, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Synonyms and Alternative Names

The compound is known by several names in chemical literature and commercial catalogs. A comprehensive list is provided in the table below for easy reference.

| Name Type | Name |

| IUPAC Name | This compound |

| CAS Number | 331767-56-7 |

| Common Synonyms | 1-Boc-4-(6-bromopyridin-2-yl)piperazine |

| N-Boc-4-(6-bromopyridin-2-yl)piperazine | |

| 4-(6-Bromopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester | |

| tert-Butyl 4-(6'-bromopyridin-2'-yl)piperazine-1-carboxylate |

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ |

| Molecular Weight | 342.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 94-98 °C |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and ethyl acetate. |

| CAS Number | 331767-56-7 |

Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following is a representative experimental protocol.

Synthesis of this compound

Materials:

-

2,6-Dibromopyridine

-

Tert-butyl piperazine-1-carboxylate (Boc-piperazine)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a dry round-bottom flask, add 2,6-dibromopyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.4 eq), palladium catalyst (0.02 eq), and phosphine ligand (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add anhydrous toluene to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

Application in Drug Development: Synthesis of Kinase Inhibitors

This compound is a valuable building block in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The bromo-substituent on the pyridine ring allows for further functionalization via palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. This enables the introduction of various aryl or heteroaryl groups, leading to the generation of diverse libraries of compounds for drug discovery.

A prominent example of its application is in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] The piperazine-pyridine core of this intermediate is a key structural motif in Palbociclib and other related kinase inhibitors.

Signaling Pathway and Experimental Workflow

The ultimate therapeutic utility of compounds derived from this compound, such as CDK4/6 inhibitors, lies in their ability to modulate specific signaling pathways involved in cell cycle regulation. The following diagrams illustrate the logical workflow from the starting material to its application and the targeted signaling pathway.

Caption: Logical workflow from the starting intermediate to the final drug application.

Caption: Inhibition of the CDK4/6-Rb pathway by a kinase inhibitor.

References

An In-Depth Technical Guide to Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate, a pivotal building block in modern medicinal chemistry. Due to its unique structural features, this compound serves as a critical intermediate in the synthesis of various pharmacologically active molecules, most notably in the development of targeted cancer therapies. This document will cover its chemical properties, a detailed synthetic protocol, and its significant application in the synthesis of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Palbociclib. Furthermore, it will explore the underlying biological signaling pathways and present relevant quantitative data to support its role in drug development.

Chemical Properties and Data

This compound is a heterocyclic compound featuring a bromopyridine moiety linked to a Boc-protected piperazine ring. The presence of the bromine atom and the protected amine on the piperazine ring allows for versatile chemical modifications, making it a valuable scaffold in the synthesis of complex molecules.

| Property | Value | Reference |

| CAS Number | 331767-56-7 | [1] |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ | |

| Molecular Weight | 342.24 g/mol | |

| Appearance | White to off-white solid | |

| Boiling Point | 430.5 ± 45.0 °C (Predicted) | |

| Density | 1.352 ± 0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C, protect from light |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 2,6-dibromopyridine and tert-butyl piperazine-1-carboxylate. The reaction selectively substitutes one of the bromine atoms on the pyridine ring.

Experimental Protocol:

Materials:

-

2,6-Dibromopyridine

-

Tert-butyl piperazine-1-carboxylate (Boc-piperazine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,6-dibromopyridine (1.0 eq) in DMSO, add tert-butyl piperazine-1-carboxylate (1.1 eq) and triethylamine (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Expected Yield: 70-85%

Characterization Data:

-

¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the structure.

-

Mass spectrometry to confirm the molecular weight.

Application in the Synthesis of Palbociclib (A CDK4/6 Inhibitor)

This compound is a key precursor in the synthesis of Palbociclib (Ibrance®), an FDA-approved drug for the treatment of HR-positive and HER2-negative breast cancer.[2] The synthesis involves a crucial C-N cross-coupling reaction, typically a Buchwald-Hartwig amination, to introduce the aminopyrimidine moiety.

The CDK4/6 Signaling Pathway and Palbociclib's Mechanism of Action

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[3] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. The pathway is initiated by the binding of D-type cyclins to CDK4/6. This complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[4]

Palbociclib acts as a selective inhibitor of CDK4/6, preventing the phosphorylation of Rb and thereby inducing G1 cell cycle arrest.[4][5] This targeted action halts the proliferation of cancer cells that are dependent on this pathway.

Synthetic Workflow for Palbociclib

The synthesis of Palbociclib from this compound involves a multi-step process. The following diagram illustrates a generalized workflow.

Buchwald-Hartwig Amination Protocol Example

This is a representative protocol for the C-N coupling step.

Materials:

-

This compound

-

2-Amino-5-bromopyrimidine derivative

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the 2-amino-5-bromopyrimidine derivative (1.1 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the coupled product.

Quantitative Data for Palbociclib and Related Compounds

The following table summarizes key quantitative data for Palbociclib, demonstrating the efficacy of compounds derived from the title intermediate.

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| Palbociclib | CDK4 | 11 | Breast Cancer | |

| CDK6 | 16 | (MCF-7) |

Conclusion

This compound is a highly valuable and versatile intermediate in drug discovery and development. Its utility is prominently demonstrated in the synthesis of the CDK4/6 inhibitor Palbociclib. The synthetic accessibility of this intermediate, coupled with its capacity for strategic chemical modifications, makes it an essential tool for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and application, empowering researchers and scientists in the development of novel therapeutics.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. tdcommons.org [tdcommons.org]

- 3. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate, a crucial building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document will detail experimental protocols and present key data to facilitate its application in research and development.

Chemical Properties and Data

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a Boc-protected piperazine moiety. This structure offers several key reactive sites, making it a versatile intermediate in organic synthesis. The bromine atom on the pyridine ring is susceptible to various cross-coupling reactions, while the Boc-protected piperazine can be deprotected to allow for further functionalization.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 331767-56-7 |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ |

| Molecular Weight | 342.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Table 2: Spectroscopic Data

| Spectroscopy | Data |